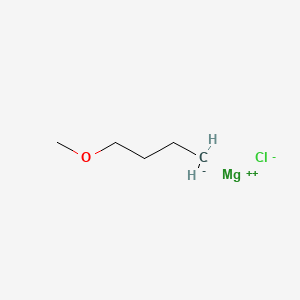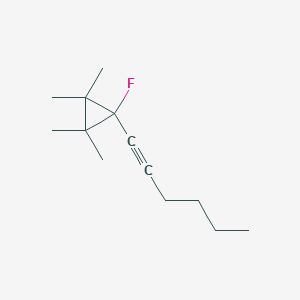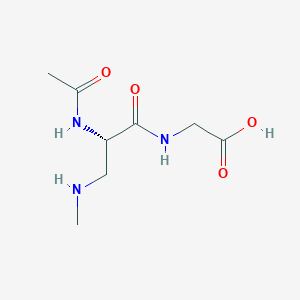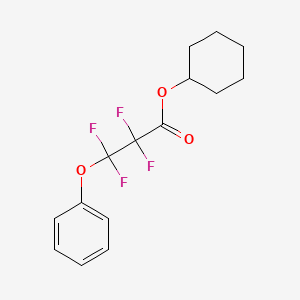![molecular formula C13H18O B12591124 Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one CAS No. 596821-70-4](/img/structure/B12591124.png)
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a unique organic compound characterized by its intricate spirocyclic structure. This compound is part of the spiro family, which is known for its distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- Dispiro[2.1.3.1]nonane
- Trispiro[2.1.1.3~7~.1~5~.1~3~]dodecane
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one stands out due to its highly strained and complex spirocyclic structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, making it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
596821-70-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
InChI 键 |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)


![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)


![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)


![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
